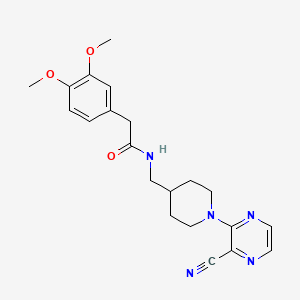

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide

Description

N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a piperidine core substituted with a 3-cyanopyrazine ring and a 3,4-dimethoxyphenylacetamide side chain.

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-28-18-4-3-16(11-19(18)29-2)12-20(27)25-14-15-5-9-26(10-6-15)21-17(13-22)23-7-8-24-21/h3-4,7-8,11,15H,5-6,9-10,12,14H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWXYYXCWRIDDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in the context of neurological disorders and receptor modulation. This article reviews its biological activity based on recent studies, highlighting key findings, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound consists of several key components:

- Piperidine Ring : A six-membered ring that is crucial for its interaction with biological targets.

- Cyanopyrazine Moiety : This heterocyclic structure may enhance the compound's affinity for specific receptors.

- Dimethoxyphenyl Group : This aromatic substituent is likely to influence the pharmacokinetic properties of the molecule.

Receptor Interaction

- Muscarinic Receptors : The compound has shown activity as an antagonist at muscarinic receptor 4 (M4). This receptor plays a significant role in various neurological functions and is a target for treating conditions such as Alzheimer's disease and schizophrenia. Studies indicate that antagonism of M4 can lead to altered neurotransmission and potential therapeutic effects in these disorders.

- Kinase Inhibition : The presence of a piperidine ring suggests potential interactions with kinases, which are critical regulators of cellular processes. Research into similar compounds indicates that modifications in structure can lead to enhanced kinase inhibition, which could be explored further with this compound.

Study 1: Neurological Applications

In a recent study assessing compounds with similar structures, researchers found that derivatives targeting the M4 receptor exhibited improved cognitive function in animal models of Alzheimer's disease. This suggests that this compound could be a candidate for further development in treating cognitive impairments associated with neurodegenerative diseases.

| Compound | Activity | Reference |

|---|---|---|

| This compound | M4 Antagonist | |

| Related Dimethoxyphenyl Derivative | Anti-inflammatory |

Study 2: Kinase Inhibition Potential

Another study focused on structurally similar compounds indicated their capacity to inhibit specific kinases involved in cancer progression. The findings suggest that modifications to the piperidine and pyrazine components could enhance the selectivity and potency against various cancer cell lines.

Comparison with Similar Compounds

Comparison with Structural Analogs

A-740003: A P2X7 Receptor Antagonist

Structure: A-740003 ([N-(1-{[(cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide]) shares the 3,4-dimethoxyphenylacetamide backbone but replaces the 3-cyanopyrazine-piperidine group with a quinolinylamino-cyanoimino substituent . Activity: A-740003 is a selective P2X7 receptor antagonist with demonstrated efficacy in reducing neuropathic pain in rat models (ED₅₀ = 30 mg/kg). Its quinoline group likely enhances binding to the P2X7 receptor’s allosteric site, while the dimethoxyphenyl moiety contributes to membrane permeability . Key Differences:

- The target compound’s 3-cyanopyrazine may offer improved metabolic stability over A-740003’s quinoline due to reduced susceptibility to oxidative metabolism.

N-(2,2-Dimethoxyethyl)-N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (1a)

Structure: This compound features multiple dimethoxyphenyl groups and a dimethoxyethyl side chain, differing from the target compound’s cyanopyrazine-piperidine core . Synthesis: Synthesized in 77% yield via amide coupling, highlighting efficient synthetic routes for dimethoxyphenyl-containing acetamides . Key Differences:

- Higher lipophilicity from multiple methoxy groups may reduce aqueous solubility relative to the target compound.

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Structure: This dichlorophenyl-pyrazole acetamide lacks the piperidine and cyanopyrazine moieties but includes a dihydro-pyrazole ring . Conformation: X-ray crystallography reveals three distinct molecular conformations with dihedral angles between 44.5° and 77.5°, influencing dimer formation via N–H···O hydrogen bonds . Key Differences:

- The rigid pyrazole ring may restrict conformational flexibility, unlike the piperidine in the target compound.

Goxalapladib (CAS-412950-27-7)

Structure : A trifluoromethyl-biphenyl and naphthyridine-containing acetamide with a methoxyethyl-piperidine group .

Activity : Developed for atherosclerosis treatment, its fluorinated groups enhance bioavailability and target engagement .

Key Differences :

- The target compound’s cyanopyrazine is less lipophilic than Goxalapladib’s trifluoromethyl group, possibly reducing off-target effects.

- Goxalapladib’s naphthyridine core enables broader π-orbital interactions compared to the pyrazine in the target compound.

Research Implications

The target compound’s unique combination of cyanopyrazine and dimethoxyphenyl groups positions it as a candidate for optimizing receptor selectivity and metabolic stability compared to existing analogs. Future studies should focus on:

Binding Assays : Evaluating affinity for P2X7 and related receptors.

ADME Profiling : Assessing solubility, permeability, and metabolic pathways.

Synthetic Optimization: Improving yield via streamlined piperidine-cyanopyrazine coupling strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.